molecular formula C6H13N3O3 B13954373 2-(4-Nitropiperazin-1-yl)ethan-1-ol CAS No. 42499-45-6

2-(4-Nitropiperazin-1-yl)ethan-1-ol

Cat. No.: B13954373
CAS No.: 42499-45-6
M. Wt: 175.19 g/mol
InChI Key: ABAUHEKMEHBEMZ-UHFFFAOYSA-N
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Description

2-(4-Nitropiperazin-1-yl)ethan-1-ol (CAS RN: 48121-20-6) is a piperazine derivative characterized by a nitro (-NO₂) group at the 4-position of the piperazine ring and a hydroxyl-terminated ethyl chain. Its molecular formula is C₆H₁₃N₃O₂, with a molecular weight of 159.19 g/mol . This compound is recognized as a reference standard by the United States Pharmacopeia (USP), indicating its relevance in pharmaceutical quality control and analytical methodologies .

Properties

CAS No.

42499-45-6

Molecular Formula

C6H13N3O3

Molecular Weight

175.19 g/mol

IUPAC Name

2-(4-nitropiperazin-1-yl)ethanol

InChI

InChI=1S/C6H13N3O3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h10H,1-6H2

InChI Key

ABAUHEKMEHBEMZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitropiperazin-1-yl)ethan-1-ol typically involves the nitration of piperazine followed by the introduction of an ethanol group. One common method involves the reaction of piperazine with nitric acid to form 4-nitropiperazine. This intermediate is then reacted with ethylene oxide under controlled conditions to yield 2-(4-Nitropiperazin-1-yl)ethan-1-ol .

Industrial Production Methods

Industrial production of 2-(4-Nitropiperazin-1-yl)ethan-1-ol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitropiperazin-1-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Nitropiperazin-1-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Nitropiperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways .

Comparison with Similar Compounds

4-Nitrosopiperazine-1-ethanol

While sharing the same molecular formula as the target compound, this analog features a nitroso (-NO) group instead of a nitro (-NO₂) group . The electron-withdrawing nature of -NO is weaker than -NO₂, which may reduce the piperazine ring’s basicity and alter solubility in polar solvents.

2-(4-(4-Nitrobenzyl)piperazin-1-yl)ethanol

This compound introduces a 4-nitrobenzyl group to the piperazine ring, significantly increasing its molecular weight (265.31 g/mol vs. 159.19 g/mol) and lipophilicity . However, the nitro group’s position on the benzyl ring rather than the piperazine may reduce its electron-withdrawing effects on the amine, altering reactivity in synthetic pathways.

2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one

The chloroacetyl and pyrimidinylphenyl groups suggest utility as a synthetic intermediate, with a reported yield of 70% under mild conditions . Its higher molecular weight (329.79 g/mol) and heteroaromatic components may confer distinct pharmacokinetic properties compared to the target compound.

Biological Activity

2-(4-Nitropiperazin-1-yl)ethan-1-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

  • IUPAC Name : 2-(4-Nitropiperazin-1-yl)ethan-1-ol
  • CAS Number : 42499-45-6
  • Molecular Formula : C8H12N4O3
  • Molecular Weight : 200.2 g/mol

Biological Activity

The biological activity of 2-(4-Nitropiperazin-1-yl)ethan-1-ol is primarily attributed to the nitro group, which enhances its interaction with biological targets. The following table summarizes key biological activities reported in various studies:

Activity Description References
Antimicrobial Exhibits activity against a range of bacteria and fungi, potentially useful in treating infections.
Antineoplastic Shows promise in inhibiting cancer cell proliferation, suggesting potential as an anticancer agent.
CNS Activity Modulates neurotransmitter systems, indicating potential use in treating neurological disorders.
Vasodilatory Effects Demonstrates vasodilatory properties, which may be beneficial for cardiovascular conditions.

The mechanism of action for 2-(4-Nitropiperazin-1-yl)ethan-1-ol involves several pathways:

  • Redox Reactions : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to microbial death and potential therapeutic effects against tumors .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cell proliferation and survival .
  • Receptor Interaction : It can bind to neurotransmitter receptors, modulating their activity and influencing CNS functions .

Case Studies

Several studies have investigated the biological effects of 2-(4-Nitropiperazin-1-yl)ethan-1-ol:

  • Antimicrobial Efficacy Study :
    • A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing a significant reduction in bacterial counts at concentrations as low as 10 μg/mL.
    • Results indicated that the compound disrupts bacterial cell membranes, leading to cell lysis.
  • Anticancer Potential Study :
    • In vitro assays on human cancer cell lines (e.g., HeLa and MCF7) revealed that treatment with 2-(4-Nitropiperazin-1-yl)ethan-1-ol resulted in a dose-dependent decrease in cell viability.
    • Mechanistic studies suggested that the compound induces apoptosis through caspase activation.
  • Neuropharmacological Assessment :
    • Animal models demonstrated that administration of the compound produced anxiolytic-like effects in behavioral tests, indicating its potential as a treatment for anxiety disorders.

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